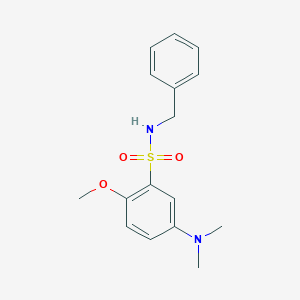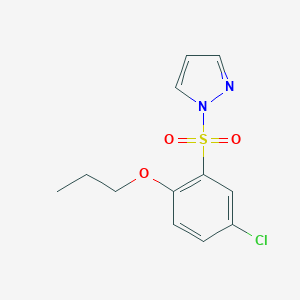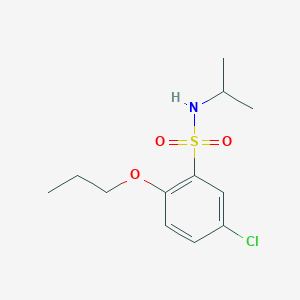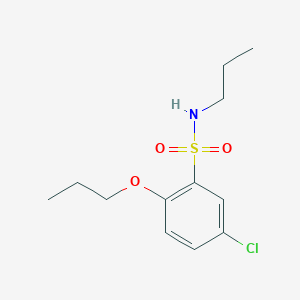![molecular formula C13H18Cl2N2O3S B272669 2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol, also known as Sulfobutylether-β-Cyclodextrin (SBE-β-CD), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SBE-β-CD is a cyclodextrin derivative that has a sulfobutylether group attached to the β-cyclodextrin molecule. This modification enhances the solubility and stability of the compound and makes it suitable for various applications.
作用機序
The mechanism of action of SBE-β-CD involves the formation of inclusion complexes with the guest molecules. The hydrophobic guest molecules are encapsulated within the hydrophobic cavity of the β-cyclodextrin molecule, which shields them from the aqueous environment. This increases the solubility and stability of the guest molecules and enhances their bioavailability.
Biochemical and Physiological Effects:
SBE-β-CD has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It is rapidly eliminated from the body and does not accumulate in the tissues. SBE-β-CD has been shown to have no significant effect on the biochemical and physiological parameters of various animal models.
実験室実験の利点と制限
SBE-β-CD has several advantages for use in lab experiments. It can improve the solubility and stability of poorly soluble drugs and other hydrophobic compounds, which can enhance their bioavailability and efficacy. SBE-β-CD is also relatively safe and has minimal toxicity, making it suitable for use in animal models.
However, there are also some limitations associated with the use of SBE-β-CD. It can interfere with some analytical techniques and can cause false positive results. SBE-β-CD can also interact with some proteins and enzymes, which can affect their activity and stability.
将来の方向性
SBE-β-CD has several potential applications in various fields, and there are several future directions that can be explored. Some of these include:
1. Development of novel drug delivery systems using SBE-β-CD as a solubilizer and stabilizer.
2. Investigation of the interaction of SBE-β-CD with proteins and enzymes to understand its effects on their activity and stability.
3. Development of new analytical techniques using SBE-β-CD as a component.
4. Investigation of the toxicity and safety of SBE-β-CD in different animal models.
5. Exploration of the potential of SBE-β-CD as a chiral selector in chromatography.
Conclusion:
In conclusion, SBE-β-CD is a cyclodextrin derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly used as a solubilizer and stabilizer for poorly soluble drugs and other hydrophobic compounds. SBE-β-CD can form inclusion complexes with the guest molecules, which can increase their solubility and bioavailability. It has several advantages for use in lab experiments, but there are also some limitations associated with its use. There are several future directions that can be explored to further understand the potential of SBE-β-CD in various fields.
合成法
SBE-β-CD can be synthesized by reacting β-cyclodextrin with 1,4-butanesultone and sodium hydroxide, followed by sulfonation with chlorosulfonic acid and subsequent neutralization with sodium hydroxide. The final product is obtained by reacting the sulfonated β-cyclodextrin with 2-(2-methoxyethoxy)ethanol.
科学的研究の応用
SBE-β-CD has a wide range of applications in scientific research. It is commonly used as a solubilizer and stabilizer for poorly soluble drugs and other hydrophobic compounds. SBE-β-CD can form inclusion complexes with the guest molecules, which can increase their solubility and bioavailability. It is also used as a chiral selector in chromatography and as a component in various analytical techniques.
特性
製品名 |
2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
分子式 |
C13H18Cl2N2O3S |
分子量 |
353.3 g/mol |
IUPAC名 |
2-[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-10-8-13(12(15)9-11(10)14)21(19,20)17-4-2-16(3-5-17)6-7-18/h8-9,18H,2-7H2,1H3 |
InChIキー |
LSERWXDNYYRRDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCO |
正規SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)





![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)